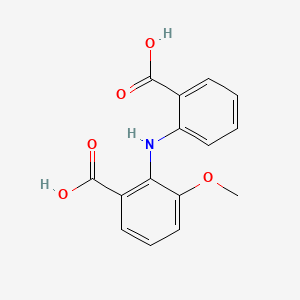

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-carboxyanilino)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZEKVCLYBJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652318 | |

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-32-6 | |

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidaof 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structure elucidation of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive approach based on established synthetic methodologies and predictive spectroscopic analysis. The guide provides a detailed experimental protocol for its synthesis via an Ullmann condensation reaction. Furthermore, it tabulates the expected quantitative data from core analytical techniques—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—derived from the analysis of its structural precursors and related molecules. This document serves as a practical reference for researchers involved in the synthesis and characterization of novel diarylamine derivatives.

Introduction

This compound (CAS 88377-32-6) is a diarylamine derivative with a molecular formula of C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure, featuring two carboxylic acid moieties and a methoxy group, suggests its potential as a versatile building block in the development of new therapeutic agents.[2] Compounds of this class, N-aryl anthranilic acids, are known for a range of biological activities, including anti-inflammatory properties. The elucidation of its precise chemical structure is paramount for ensuring the purity, stability, and efficacy of any subsequent drug candidates. This guide details a reliable synthetic route and the analytical methodologies required for its structural confirmation.

Proposed Synthesis

The synthesis of this compound can be effectively achieved through an Ullmann condensation. This classic cross-coupling reaction is well-suited for the formation of the C-N bond between an aryl halide and an amine, promoted by a copper catalyst.[3][4][5][6] In this proposed synthesis, 2-amino-3-methoxybenzoic acid is coupled with 2-chlorobenzoic acid.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acid derivatives.[1][7][8]

-

Reactant Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition : To the flask, add a catalytic amount of cupric oxide (0.1 eq) and copper(I) bromide (0.1 eq). Add N-methyl-2-pyrrolidone (NMP) as the solvent to create a stirrable slurry.

-

Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with water. The solution should be warmed gently to dissolve any precipitated salts. Acidify the solution with an excess of acetic acid or dilute hydrochloric acid to precipitate the crude product.

-

Purification : Collect the crude product by vacuum filtration and wash thoroughly with boiling water to remove inorganic impurities. Further purification can be achieved by dissolving the crude product in an aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, followed by filtration. The product is then re-precipitated by acidifying the hot filtrate with acetic acid. The final product can be obtained as fine crystals after recrystallization from an ethanol-water mixture.

Structure Elucidation

The confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For this compound (C₁₅H₁₃NO₅), the expected molecular ion peak [M]⁺ would be observed at m/z 287.27.

| Technique | Expected Observation | Inference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 286.07 or [M+H]⁺ at m/z 288.08 | Confirms the molecular weight of 287.27 g/mol . |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Secondary Amine) | 3400-3300 (sharp) | Stretching |

| C=O (Carboxylic Acid) | 1720-1680 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Methoxy/Carboxyl) | 1320-1210 | Stretching |

| C-N (Amine) | 1350-1250 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on the analysis of its precursors and related structures.[9][10][11][12][13][14][15]

3.3.1. ¹H NMR Spectroscopy

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |

| -NH- | 9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic Protons | 6.5 - 8.2 | Multiplets | 7H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

3.3.2. ¹³C NMR Spectroscopy

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -C=O (Carboxylic) | 165 - 175 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H / C-C | 110 - 140 |

| -OCH₃ | 55 - 65 |

Conclusion

The structure of this compound can be reliably synthesized via an Ullmann condensation and its structure unequivocally confirmed through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The provided experimental protocol and tabulated predictive data serve as a robust guide for researchers in the synthesis and characterization of this and structurally related compounds. The absence of published biological data precludes the inclusion of signaling pathway information at this time. This guide provides a foundational framework for future studies on the applications of this compound in medicinal chemistry and drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. scielo.br [scielo.br]

- 9. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum [chemicalbook.com]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

- 14. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) IR Spectrum [chemicalbook.com]

- 15. 3-Methoxybenzoic acid(586-38-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6), a unique diarylamine derivative with significant potential in medicinal chemistry and materials science. This document consolidates available information on its chemical properties, synthesis, and putative biological activity. Notably, this guide proposes a detailed synthetic protocol and explores its potential mechanism of action as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While experimental data for this specific molecule is limited, this guide draws upon data from structurally related compounds to infer its physicochemical and biological properties, providing a valuable resource for future research and development.

Chemical and Physical Properties

This compound is a complex organic molecule featuring two carboxylic acid moieties and a methoxy group, which contribute to its distinct chemical characteristics.[1] Its bifunctional nature, possessing both hydrogen bond donors and acceptors, suggests its potential for diverse molecular interactions.[1]

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 88377-32-6 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₅ | [2] |

| Molecular Weight | 287.27 g/mol | [2] |

| IUPAC Name | 2-[(2-carboxyphenyl)amino]-3-methoxybenzoic acid | N/A |

| Predicted LogP | 2.8 | Computational Prediction |

| Predicted pKa (strongest acidic) | 2.5 | Computational Prediction |

| Predicted pKa (strongest basic) | 1.8 | Computational Prediction |

| Predicted Water Solubility | 0.45 g/L | Computational Prediction |

| Hydrogen Bond Donors | 3 | Computational Prediction |

| Hydrogen Bond Acceptors | 6 | Computational Prediction |

| Rotatable Bonds | 4 | Computational Prediction |

Synthesis

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation, a classic and effective method for the formation of C-N bonds in the synthesis of diarylamines. This protocol is adapted from established procedures for similar N-phenylanthranilic acid derivatives.

Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of this compound from 2-aminobenzoic acid and 2-chloro-3-methoxybenzoic acid.

Materials:

-

2-aminobenzoic acid

-

2-chloro-3-methoxybenzoic acid

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-methoxybenzoic acid (1.0 eq), 2-aminobenzoic acid (1.2 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to 110°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

dot

Caption: Ullmann Condensation Workflow.

Spectroscopic Data of a Key Precursor

Table 2: ¹H NMR Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.6-7.8 | m | 1H | Ar-H |

| 7.1-7.3 | m | 1H | Ar-H |

| 6.6-6.8 | m | 1H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

| 5.0-6.0 (broad) | s | 2H | -NH₂ |

| 10.0-12.0 (broad) | s | 1H | -COOH |

Note: Solvent and instrument frequency can affect chemical shifts.

Table 3: ¹³C NMR Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8) [3]

| Chemical Shift (ppm) | Assignment |

| 169.0 | -COOH |

| 152.1 | C-OCH₃ |

| 141.5 | C-NH₂ |

| 126.8 | Ar-CH |

| 118.4 | Ar-CH |

| 115.2 | Ar-CH |

| 112.9 | Ar-C |

| 56.1 | -OCH₃ |

Table 4: IR Spectral Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (amine) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 1680-1650 | C=O stretch (carboxylic acid) |

| 1620-1580 | N-H bend (amine) |

| 1250-1200 | C-O stretch (methoxy) |

Biological Activity and Mechanism of Action

Derivatives of N-phenylanthranilic acid are known for their anti-inflammatory properties. It is hypothesized that this compound may exert similar effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

dot

Caption: Canonical NF-kB Signaling Pathway.

Proposed Mechanism of Inhibition

Based on studies of structurally similar diarylamine compounds, it is proposed that this compound acts as an inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, the compound would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes. This mechanism provides a strong rationale for its potential as an anti-inflammatory agent.

In Vitro and In Vivo Anti-inflammatory Assays

To validate the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays would be necessary.

Table 5: Recommended Assays for Biological Evaluation

| Assay Type | Specific Assay | Purpose |

| In Vitro | IKKβ Kinase Assay | To directly measure the inhibitory activity of the compound against the IKKβ enzyme. |

| NF-κB Reporter Assay | To quantify the inhibition of NF-κB transcriptional activity in a cellular context. | |

| Cytokine Production Assay (e.g., ELISA) | To measure the reduction in pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from stimulated immune cells. | |

| In Vivo | Carrageenan-induced Paw Edema | A classic model to assess acute anti-inflammatory activity. |

| Lipopolysaccharide (LPS)-induced Systemic Inflammation | To evaluate the compound's ability to mitigate a systemic inflammatory response. |

dot

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of inflammation. Its unique structure suggests the potential for potent and selective biological activity. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for further investigation.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activity using the assays outlined in this guide. Determining its specific inhibitory constants (IC₅₀, Kᵢ) against IKK and its efficacy in cellular and animal models of inflammation will be crucial for its advancement as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies of related analogs could lead to the discovery of even more potent and selective inhibitors of the NF-κB pathway.

References

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a potential synthetic route based on established methodologies, and describes relevant analytical techniques for its characterization. The information is presented to support researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a complex organic molecule with potential applications as a medical intermediate.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₅ | [2] |

| Molecular Weight | 287.27 g/mol | [2] |

| CAS Number | 88377-32-6 | [2] |

Synthetic Protocol: Ullmann Condensation

The synthesis of N-aryl anthranilic acids, such as this compound, can be effectively achieved through an Ullmann condensation reaction.[3][4][5] This method involves the copper-catalyzed coupling of an aryl halide with an amine.[5] The following protocol is a representative procedure adapted for the synthesis of the target molecule.

Materials and Reagents:

-

2-chlorobenzoic acid

-

2-amino-3-methoxybenzoic acid

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the crude product.[3]

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using a variety of analytical techniques. For structurally similar compounds, methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of the synthesized compound.

-

Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at a wavelength between 250-280 nm would be appropriate.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both purity information and mass confirmation of the target molecule.

-

Chromatography: The HPLC conditions described above can be coupled to a mass spectrometer.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. This would provide confirmation of the molecular weight.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 88377-32-6 | [1] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

Spectroscopic Data

Direct experimental spectra for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid are not publicly available. However, based on the known spectral data of its precursors and related compounds, such as 2-amino-3-methoxybenzoic acid, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methoxy group protons, and the carboxylic acid protons. The chemical shifts (δ) are predicted to be in the following ranges in a solvent like DMSO-d₆.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.5 - 8.0 | m | 7H |

| -NH- | 9.0 - 10.0 | s (broad) | 1H |

| -OCH₃ | ~3.8 | s | 3H |

| -COOH | 12.0 - 13.0 | s (broad) | 2H |

Predicted ¹³C-NMR Data

The carbon-13 NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the carboxylic acids, and the methoxy carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-COOH | 120 - 130 |

| -COOH | 165 - 175 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | |

| N-H stretch (Secondary amine) | 3300-3500 (sharp/broad) | |

| C=O stretch (Carboxylic acid) | 1680-1710 (strong) | |

| C=C stretch (Aromatic) | 1450-1600 (multiple bands) | |

| C-N stretch (Amine) | 1250-1350 | |

| C-O stretch (Methoxy/Acid) | 1000-1300 |

Experimental Protocols

The synthesis of this compound is likely achieved through an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an amine.[2]

Synthesis via Ullmann Condensation

This protocol describes a general procedure for the synthesis of diarylamines, which can be adapted for the target molecule.[2][3]

Reactants:

-

2-Aminobenzoic acid

-

2-Bromo-3-methoxybenzoic acid (or 2-chloro-3-methoxybenzoic acid)

-

Copper(I) iodide (CuI) as the catalyst

-

A ligand, such as 1,10-phenanthroline or L-proline

-

A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

A high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

-

Preparation: To a dry reaction flask, add the aryl halide (e.g., 2-bromo-3-methoxybenzoic acid), the amine (2-aminobenzoic acid), the copper(I) iodide catalyst, the ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an appropriate organic solvent and water.

-

Acidify the aqueous layer to precipitate the product.

-

Filter the crude product.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

Diarylamine derivatives are known to possess a wide range of biological activities, including cytotoxic effects against cancer cell lines.[4][5] While the specific mechanism of action for this compound has not been elucidated, related compounds have been investigated as potential anticancer agents.

The diarylamine scaffold is a key pharmacophore in several commercial drugs.[4] The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors within cellular signaling pathways. For instance, some diarylamine derivatives act as kinase inhibitors.

A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation and survival. The diagram below illustrates a conceptual relationship where the diarylamine dicarboxylic acid acts as an inhibitor of a generic signaling cascade.

Disclaimer: This document is intended for research and informational purposes only. The spectroscopic data provided are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization.

References

An In-depth Technical Guide on the Physical Characteristics of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physical properties. This guide is intended to serve as a foundational resource for researchers engaging with this molecule in synthetic chemistry, material science, and drug development.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₃NO₅[1]

-

Molecular Weight: 287.27 g/mol [1]

-

Chemical Structure:

(C6H3)-COOH

OCH3

Tabulated Physical Characteristics

| Property | Value/Information | Source |

| Melting Point | Not available. Purity of synthesized batches has been verified using melting point analysis as a general technique.[3] | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | The presence of two carboxylic acid groups is likely to confer higher aqueous solubility compared to analogs with a single carboxylic acid.[3] | [3] |

| pKa | Not available. | N/A |

| Appearance | Solid (based on melting point determination methods for similar compounds).[4][5][6] | N/A |

| Purity (from synthesis) | >95% (as determined by HPLC in reported synthetic methods).[3] | [3] |

| Chemical Stability | The amino bridge may increase susceptibility to oxidative degradation.[3] | [3] |

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the key physical characteristics of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.[4][5] For a pure substance, the melting range is typically sharp, within 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.[4] If necessary, grind the crystalline sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[7]

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or similar).

-

For an unknown compound, a preliminary rapid heating (e.g., 10-20°C/min) can be performed to determine an approximate melting range.[7]

-

For an accurate measurement, heat at a slower rate (approximately 2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Determination of Solubility

A systematic approach to solubility testing can provide insights into the polarity and functional groups of a molecule.[8][9][10]

Methodology: Qualitative Solubility Testing

-

General Procedure:

-

Solvent Series:

-

Water: To assess polarity. Given the two carboxylic acid groups, some aqueous solubility is expected.[3]

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Solubility in this weak base would indicate a strong acid, such as a carboxylic acid.[8][9] Effervescence may be observed due to CO₂ evolution.

-

5% Sodium Hydroxide (NaOH) Solution: Solubility in a strong base is also indicative of an acidic compound.[8][9]

-

5% Hydrochloric Acid (HCl) Solution: Solubility in acid would suggest the presence of a basic functional group (e.g., an amine).

-

Organic Solvents: Test solubility in a range of organic solvents of varying polarities, such as diethyl ether, ethanol, and acetone.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound. For a molecule with two carboxylic acid groups, two pKa values are expected.

Methodology: Potentiometric Titration

-

Preparation:

-

Titration:

-

Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[11]

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The equivalence points will be the points of steepest inflection on the curve.

-

The pKa values can be determined from the half-equivalence points (the pH at which half of the volume of NaOH needed to reach the equivalence point has been added).[12][13]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized or isolated compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. C178960 2-[(2-Carboxyphenyl)amino]-3-methoxybenzoic Acid - 东莞市中亿生物科技有限公司 [srmcas.com]

- 3. This compound | 88377-32-6 | Benchchem [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. While the specific historical details of its initial synthesis remain elusive in readily available literature, this document outlines the plausible synthetic routes based on established chemical principles for diarylamine formation. The guide also collates its known physicochemical properties and discusses its potential applications as a medical intermediate, supported by an analysis of its structural features. Detailed experimental protocols for analogous reactions and characterization data for a key precursor are provided to facilitate further research and development efforts.

Introduction

This compound, a diarylamine-2,2'-dicarboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring two carboxylic acid moieties and a methoxy group on a diarylamine scaffold, suggests a range of possible biological activities and applications. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive building block for the synthesis of more complex molecules. This guide aims to provide a detailed account of the available information regarding its discovery, synthesis, and properties.

Discovery and History

The precise date and the specific researchers or institution responsible for the first synthesis of this compound (CAS Number: 88377-32-6) are not prominently documented in publicly accessible scientific literature or patents. However, the development of synthetic methodologies capable of producing such diarylamine structures, namely the Ullmann condensation and the Buchwald-Hartwig amination, provides a historical context for its likely discovery period in the latter half of the 20th century or later.

The Ullmann condensation, first reported by Fritz Ullmann in 1903, was the classical method for forming carbon-nitrogen bonds between aryl halides and amines, typically requiring high temperatures and copper catalysts. The more recent development of the palladium-catalyzed Buchwald-Hartwig amination in the 1990s offered a more versatile and milder alternative for the synthesis of diarylamines. It is highly probable that this compound was first synthesized as part of a broader exploration of diarylamine derivatives for potential applications in pharmaceuticals or material science, utilizing one of these key synthetic reactions. Its classification as a "medical intermediate" suggests its role as a precursor in the synthesis of more complex, biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88377-32-6 | [1] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through well-established cross-coupling reactions. The two most probable synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Plausible Synthetic Pathways

The logical disconnection for the synthesis of the target molecule involves the formation of the C-N bond between an anthranilic acid derivative and a halogenated benzoic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Ullmann Condensation (Analogous)

While a specific protocol for the target molecule is not available, a general procedure for the Ullmann condensation to form N-phenylanthranilic acid derivatives is as follows. This can be adapted for the synthesis of this compound.

Reactants:

-

2-Chlorobenzoic acid (1 equivalent)

-

2-Amino-3-methoxybenzoic acid (2 equivalents)

-

Anhydrous potassium carbonate (0.5 equivalents)

-

Copper powder (catalytic amount)

-

Pyridine (0.5 equivalents)

-

Water (as solvent)

Procedure:

-

A mixture of 2-chlorobenzoic acid, 2-amino-3-methoxybenzoic acid, anhydrous potassium carbonate, copper powder, and pyridine in water is prepared in a round-bottom flask.

-

The reaction mixture is subjected to ultrasonic irradiation at 20 kHz for 20 minutes.

-

After the reaction, the mixture is cooled to 10°C and acidified with dilute HCl (1:1).

-

The precipitated solid is filtered, washed with water, and then extracted with boiling water.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Buchwald-Hartwig Amination (General)

The Buchwald-Hartwig amination offers a modern and often higher-yielding alternative to the Ullmann condensation. A general protocol is outlined below.

Reactants:

-

Aryl halide (e.g., 2-bromobenzoic acid) (1 equivalent)

-

Amine (e.g., 2-amino-3-methoxybenzoic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is heated with stirring at a temperature ranging from 80 to 120°C until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data and Characterization

As of the date of this guide, specific quantitative data such as NMR, IR, and mass spectrometry for this compound has not been found in the reviewed literature. However, data for a key potential precursor, 2-amino-3-methoxybenzoic acid, is available and can serve as a reference for characterization of the final product.

Table 2: Physicochemical and Spectroscopic Data for 2-Amino-3-methoxybenzoic acid (CAS: 3177-80-8)

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 169-170 °C | |

| ¹H NMR | Available | [2][3] |

| ¹³C NMR | Available | [2] |

| IR Spectrum | Available | [2][4] |

| Mass Spectrum | Available | [5] |

Biological Activity and Potential Applications

While detailed biological studies on this compound are scarce, its structural motifs are present in various biologically active molecules. The diarylamine core is a privileged structure in medicinal chemistry, and the presence of two carboxylic acid groups can enhance solubility and provide points for interaction with biological targets.

Its designation as a "medical intermediate" suggests its primary use is in the synthesis of more complex pharmaceutical compounds. The N-phenylanthranilic acid scaffold, to which the target molecule belongs, is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives of this compound could be explored for similar activities.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the literature detailing the involvement of this compound in any particular signaling pathway. Further research would be required to elucidate its mechanism of action and biological targets.

An experimental workflow for the synthesis and characterization of this compound would follow standard organic chemistry practices.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific discovery history is not well-documented, its synthesis can be readily achieved through established methods like the Ullmann condensation or the more modern Buchwald-Hartwig amination. The lack of extensive biological and spectroscopic data in the public domain presents an opportunity for researchers to explore the properties and potential applications of this molecule. This guide provides a foundational understanding of the compound based on available information and established chemical principles, serving as a valuable resource for future research endeavors.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 3. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. It consolidates available data on its identity, nomenclature, and general characteristics. While publicly accessible, in-depth experimental data, specific biological activities, and detailed signaling pathways for this compound are limited, this guide presents the foundational information available in scientific and commercial databases. To meet the formatting requirements of this guide, illustrative diagrams and a generalized experimental protocol are provided as examples of standard methodologies in chemical and biological research.

Chemical Identity and Synonyms

The compound this compound is a complex organic molecule. Its defining features include two carboxylic acid groups, an amino bridge, and a methoxy group, suggesting potential for various chemical interactions.[1] A comprehensive list of its identifiers and synonyms is presented in Table 1.

| Identifier Type | Value | Source |

| Primary Name | This compound | Santa Cruz Biotechnology[2] |

| IUPAC Name | 2-(2-carboxyanilino)-3-methoxybenzoic acid | BenchChem[1] |

| CAS Number | 88377-32-6 | Santa Cruz Biotechnology[2], BenchChem[1] |

| Molecular Formula | C₁₅H₁₃NO₅ | Santa Cruz Biotechnology[2], BenchChem[1] |

| Molecular Weight | 287.27 g/mol | Santa Cruz Biotechnology[2], BenchChem[1] |

| InChI Key | DKEZEKVCLYBJFE-UHFFFAOYSA-N | BenchChem[1] |

Table 1: Synonyms and Identifiers for this compound.

Physicochemical and Biological Profile

Physicochemical Properties

Detailed, experimentally verified physicochemical data for this specific compound are not widely published. However, based on its structure, certain properties can be inferred. The presence of two carboxylic acid groups likely enhances its solubility in polar solvents and its capacity for ionic interactions.[1]

Biological Activity and Mechanism of Action

This compound is commercially available for research purposes, including proteomics.[2] It is also described as a potential medical intermediate.[1] The mechanism of action is proposed to involve the formation of hydrogen bonds and electrostatic interactions via its carboxyl and amino groups with enzymes and receptors, thereby modulating their activity.[1] The methoxy group may also influence its binding affinity and specificity.[1]

However, specific biological targets, quantitative measures of activity (e.g., IC₅₀ values), and involvement in defined signaling pathways have not been detailed in the available literature.

Synthesis and Experimental Protocols

Synthesis Overview

A general synthetic route for compounds of this nature involves condensation reactions between substituted benzoic acid derivatives and amino-containing precursors.[1] One source mentions a synthesis yield of approximately 70% through photolysis reactions involving azide derivatives, although a specific protocol for this compound is not provided.[1]

Generalized Experimental Protocol: Hypothetical Synthesis

Disclaimer: The following is a generalized, hypothetical protocol provided as an illustrative example. It is not based on a published synthesis for this specific compound.

Objective: To synthesize this compound via an Ullmann condensation reaction.

Materials:

-

2-bromo-3-methoxybenzoic acid

-

Anthranilic acid (2-aminobenzoic acid)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-3-methoxybenzoic acid (1 equivalent), anthranilic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous DMF to the flask, followed by copper(I) iodide (0.1 equivalents).

-

Reaction: Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.

-

Workup: Cool the reaction mixture to room temperature. Acidify with 2M HCl and extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Mandatory Visualizations

Disclaimer: The following diagrams are illustrative examples created to fulfill the user's request for visualization. They are based on general principles of chemical synthesis and biological signaling and are not derived from specific data for this compound.

References

- 1. Metal–organic frameworks as proton conductors: strategies for improved proton conductivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The photolysis of o-azidobenzoic acid derivatives: a practicable synthesis of 2-alkoxy-3-alkoxycarbonyl-3H-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Therapeutic Potential of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a derivative of benzoic acid, presents a scaffold with significant potential for therapeutic applications. While detailed biological activity data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known pharmacologically active agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and certain anticancer compounds, suggests a promising avenue for research and development. This technical guide consolidates the available information on its chemical properties and explores its putative biological activities by drawing parallels with structurally related compounds. Furthermore, this document outlines hypothetical experimental protocols and potential signaling pathways that could be modulated by this compound, providing a foundational framework for future investigation.

Introduction

This compound (CAS 88377-32-6) is an organic compound with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure features a substituted benzoic acid moiety linked via an amino bridge to another carboxyphenyl group, with a methoxy group at the 3-position. This arrangement of functional groups—two carboxylic acids, an amino bridge, and a methoxy group—suggests the potential for diverse biological interactions. The carboxyl and amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, while the methoxy group can influence binding affinity and specificity.[2]

While this compound is commercially available for research purposes, it is not intended for diagnostic or therapeutic use, indicating a nascent stage in its development and characterization.[1] This guide aims to bridge the current knowledge gap by proposing potential biological activities and a roadmap for their investigation.

Putative Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound may exhibit anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Activity

The core structure of this compound is reminiscent of fenamic acids, a class of NSAIDs. These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a COX inhibitor. The binding of the compound to the active site of COX-1 and/or COX-2 would block the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.

Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

One potential mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the STAT3 pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling can lead to apoptosis of tumor cells.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Objective: To determine the inhibitory effect of the compound on COX enzymes.

Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

-

Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Measurement: Measure the oxygen consumption using an oxygen electrode or determine prostaglandin E2 (PGE2) production using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anticancer Assays

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is presented as a template for summarizing potential future findings.

| Biological Activity | Assay | Target | IC50 / EC50 (µM) | Cell Line / Enzyme |

| Anti-inflammatory | COX Inhibition | COX-1 | Data not available | Ovine COX-1 |

| COX-2 | Data not available | Human recombinant COX-2 | ||

| Anticancer | Cytotoxicity | - | Data not available | A549 (Lung Cancer) |

| - | Data not available | MCF-7 (Breast Cancer) |

Conclusion and Future Directions

This compound represents an under-investigated molecule with a chemical structure that suggests potential therapeutic value, particularly in the areas of inflammation and oncology. The lack of published biological data underscores the need for systematic evaluation.

Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and full physicochemical characterization of the compound.

-

In Vitro Screening: Comprehensive screening against a panel of kinases, and other relevant enzymes and receptors to identify primary biological targets.

-

In Vivo Studies: Following promising in vitro results, evaluation of the compound's efficacy and safety in animal models of inflammation, pain, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

The experimental frameworks and hypothesized mechanisms presented in this guide provide a robust starting point for researchers to begin to unlock the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to Potential Research Areas for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a novel chemical entity belonging to the fenamate class of compounds. Fenamates, derivatives of N-phenylanthranilic acid, are a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural backbone of this compound suggests a high potential for therapeutic applications, primarily centered around its anti-inflammatory properties but also extending to other areas such as analgesia, cancer, and modulation of specific inflammatory pathways like the NLRP3 inflammasome.[3][4] This document serves as an in-depth technical guide outlining the most promising research avenues for this compound, complete with data presentation, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Research Area: Anti-inflammatory and Analgesic Activity

The most immediate and promising research direction for this compound is the investigation of its anti-inflammatory and analgesic properties, hallmarks of the fenamate drug class.[2]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

A logical first step in the investigation of this compound would be to determine its in vitro inhibitory activity against both COX-1 and COX-2.

Quantitative Data from Analogues

While specific data for the title compound is not available, the following table summarizes the COX inhibitory activity of known fenamates to provide a benchmark for potential efficacy.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Mefenamic Acid | 1.1 | 0.8 | 1.375 |

| Flufenamic Acid | 0.3 | 0.1 | 3.0 |

| Meclofenamic Acid | 0.03 | 0.03 | 1.0 |

| Tolfenamic Acid | 0.1 | 0.03 | 3.33 |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 13 | 344 | 0.038 |

| Reference compounds for comparison. |

Experimental Protocols

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, microplate reader, test compound.

-

Method:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.

-

Add the test compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib or indomethacin).

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

1.3.2. In Vivo Carrageenan-Induced Paw Edema Model (Rat)

-

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Method:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard drug like indomethacin.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Novel Research Area: NLRP3 Inflammasome Inhibition

Recent studies have revealed that fenamate NSAIDs can inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[3] This activity is independent of COX inhibition and presents a novel and exciting therapeutic avenue, particularly for autoinflammatory diseases and neurodegenerative conditions like Alzheimer's disease.[3]

Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay

-

Objective: To determine if the test compound can inhibit NLRP3 inflammasome activation in vitro.

-

Cell Line: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

-

Method:

-

Culture BMDMs or differentiate THP-1 cells into macrophages using PMA.

-

Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).

-

Treat the primed cells with various concentrations of the test compound for 1 hour.

-

Activate the NLRP3 inflammasome by adding an activator like ATP or nigericin for 30-60 minutes (Signal 2).

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

-

Calculate the percentage of inhibition of IL-1β release and LDH release for each compound concentration.

-

Further Potential Research Areas

Anticancer Activity

The overexpression of COX-2 is implicated in the pathogenesis of several types of cancer.[5] Therefore, selective COX-2 inhibitors have been investigated for their potential as anticancer agents.[5] The title compound could be screened for cytotoxic activity against a panel of cancer cell lines, particularly those known to overexpress COX-2, such as colon, breast, and lung cancer cell lines.

Ion Channel Modulation

Fenamates are known to modulate the activity of various ion channels, including some transient receptor potential (TRP) channels and voltage-gated potassium channels.[7] This opens up research possibilities in areas like neuropathic pain and other channelopathies.

General Experimental and Drug Development Workflow

The development of this compound as a potential therapeutic agent would likely follow a structured workflow, from initial screening to lead optimization.

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural similarity to the fenamate class of NSAIDs strongly suggests potent anti-inflammatory and analgesic properties, likely mediated through COX inhibition. Furthermore, the emerging role of fenamates as NLRP3 inflammasome inhibitors opens up novel and highly significant research avenues. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's therapeutic potential.

References

- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenamic acid - Wikipedia [en.wikipedia.org]

- 3. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. CN101868443A - N-phenyl anthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

A Technical Guide to the Hypothesized Mechanisms of Action of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the hypothesized mechanisms of action for the compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS: 88377-32-6). As a derivative of N-phenylanthranilic acid, its pharmacological activities are projected based on the well-established profiles of structurally related molecules, notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and other N-phenylanthranilic acid analogues. This guide explores three primary hypotheses: (1) inhibition of cyclooxygenase (COX) enzymes, (2) modulation of key ion channels, and (3) inhibition of bacterial DNA gyrase. For each hypothesis, this document presents supporting data from related compounds, detailed experimental protocols for future investigation, and visualizations of the relevant biological pathways and workflows.

Introduction and Compound Profile

This compound is a complex organic molecule belonging to the N-phenylanthranilic acid class. Its structure, featuring two carboxyphenyl rings linked by an amino bridge and a methoxy substitution, suggests a potential for diverse biological activities. N-phenylanthranilic acid itself serves as the core scaffold for fenamates, a class of NSAIDs used for their analgesic and anti-inflammatory properties.[1] While direct experimental data on the specific mechanisms of this compound are not extensively available in public literature, its structural similarity to fenamates and other bioactive derivatives allows for the formulation of several evidence-based hypotheses regarding its mode of action.

This guide will delve into these hypotheses, providing the necessary technical detail for researchers to design and execute studies to validate these potential mechanisms.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The most prominent hypothesis, given the compound's structural backbone, is its action as a non-steroidal anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism Overview

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2][3][4] These prostaglandins are key mediators of inflammation, pain, and fever.[1][5] By inhibiting COX enzymes, N-phenylanthranilic acid derivatives block the synthesis of these pro-inflammatory mediators.[1]

Supporting Data from Structurally Related Compounds

Quantitative data for the inhibition of COX enzymes by known fenamates are presented below. These values serve as a benchmark for potential studies on this compound.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Mefenamic Acid | mCOX-2 | Oxygenation Inhibition | 10 ± 5 | [6] |

| Flufenamic Acid | ovine PGHS-1 (COX-1) | Varies | 9.96 | [7] |

| Meclofenamic Acid | COX-2 (murine) | Intact Cell Assay | 0.06 | [8] |

| Ibuprofen (Control) | hCOX-1 | Recombinant Enzyme | 2.6 | [9] |

| Ibuprofen (Control) | hCOX-2 | Recombinant Enzyme | 1.53 | [9] |

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of this compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare COX Assay Buffer.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and store on ice.

-

Prepare a 10X stock solution of the test compound (this compound) and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of Arachidonic Acid substrate.

-

Prepare a Reaction Mix containing COX Assay Buffer, a fluorometric probe, and Heme.

-

-

Assay Procedure (96-well plate format):

-

Enzyme Control: Add 10 µl of Assay Buffer to designated wells.

-

Inhibitor Control: Add 10 µl of the known inhibitor to designated wells.

-

Test Compound: Add 10 µl of serially diluted test compound to the remaining wells.

-

Add 10 µl of diluted COX-1 or COX-2 enzyme to all wells.

-

Incubate the plate for 10-15 minutes at 37°C.

-

Add 80 µl of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µl of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Data Acquisition and Analysis:

-

Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

-

Hypothesis 2: Modulation of Ion Channels

Emerging research has identified fenamates as potent modulators of various cation channels, suggesting a mechanism of action beyond COX inhibition.[10][11] This activity could be relevant for conditions related to neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Mechanism Overview

-

KCNQ2/3 (M-type) Potassium Channels: These voltage-gated channels are crucial for stabilizing the neuronal resting membrane potential and preventing repetitive firing.[12] Openers of KCNQ2/3 channels, like the fenamate meclofenamic acid, cause hyperpolarization, thus reducing neuronal excitability.[13] This is a recognized anti-convulsant mechanism.

-

TRPV1 (Capsaicin Receptor): The Transient Receptor Potential Vanilloid 1 is a non-selective cation channel involved in pain and heat sensation. Blockers of this channel can have analgesic effects.

Supporting Data from Structurally Related Compounds

The following table summarizes the activity of fenamates on KCNQ2/3 and other relevant ion channels.

| Compound | Target | Effect | Potency (EC50 / IC50) | Reference |

| Meclofenamic Acid | KCNQ2/Q3 | Opener | EC50 = 25 µM | [13] |

| Diclofenac | KCNQ2/Q3 | Opener | EC50 = 2.6 µM | [13] |

| Flufenamic Acid | Slo2.1 K+ Channel | Activator | EC50 = 1.4 mM | [9] |

| Mefenamic Acid | IKs (KCNQ1/KCNE1) | Activator | - | [14] |

Signaling Pathway Diagram

Caption: Hypothesized modulation of KCNQ2/3 and TRPV1 ion channels.

Experimental Protocol: Patch-Clamp Electrophysiology for KCNQ2/3 Channels

This protocol describes a method to assess the effect of the test compound on KCNQ2/3 channels expressed in a mammalian cell line (e.g., HEK293).

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits. A fluorescent reporter (e.g., GFP) can be co-transfected for easy identification of transfected cells.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Perfuse the chamber with an extracellular solution. The intracellular (pipette) solution should contain potassium as the main charge carrier.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

-

Apply a voltage-clamp protocol to elicit M-type currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to various potentials (e.g., from -60 mV to +20 mV).

-

-

Compound Application and Data Analysis:

-

Obtain a stable baseline recording of KCNQ2/3 currents.

-

Perfuse the chamber with the extracellular solution containing various concentrations of this compound.

-

Record currents at each concentration until a steady-state effect is observed.

-

Wash out the compound to check for reversibility.

-

Measure the current amplitude at the end of the depolarizing steps.

-

Construct a dose-response curve by plotting the percentage increase in current against the compound concentration to determine the EC50.

-

Analyze the voltage-dependence of activation by fitting the normalized tail currents to a Boltzmann function to see if the compound shifts the activation curve.

-

Hypothesis 3: Inhibition of Bacterial DNA Gyrase

Some N-phenylanthranilic acid derivatives have been investigated for antimicrobial properties, with molecular docking studies suggesting bacterial DNA gyrase as a potential target.[15]

Mechanism Overview

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[16] It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.[17] This enzyme is a validated target for antibiotics like fluoroquinolones.

Supporting Data from Structurally Related Compounds

While direct enzymatic inhibition data is sparse for this specific class, molecular docking and antimicrobial activity studies provide a basis for this hypothesis.

| Compound Class | Target | Assay Type | Result | Reference |

| N-phenyl anthranilic acid esters | DNA gyrase (in silico) | Molecular Docking | ΔG = -6.4 to -6.8 kcal/mol | [15] |

| N-phenylpyrrolamides | E. coli DNA gyrase | Supercoiling Inhibition | IC50 = 2–20 nM | [18] |

| Digallic Acid | E. coli DNA gyrase | Supercoiling Inhibition | Potent Inhibition | [16] |

Experimental Workflow Diagram

Caption: Workflow for evaluating antibacterial activity via DNA gyrase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is designed to measure the inhibition of DNA gyrase's ability to supercoil relaxed plasmid DNA.[16]

-

Reagent Preparation:

-

Prepare 5X Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, etc.).

-

Obtain purified E. coli DNA gyrase enzyme and relaxed circular plasmid DNA (e.g., pBR322).

-

Prepare a stock solution of the test compound in DMSO and create a series of dilutions. Ciprofloxacin should be used as a positive control inhibitor.

-

-

Reaction Setup:

-

On ice, set up reaction tubes. To each tube, add Assay Buffer, relaxed pBR322 DNA, and the test compound at various concentrations (or DMSO for the no-inhibitor control).

-

Initiate the reaction by adding a defined unit of DNA gyrase to each tube.

-

Incubate all tubes at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.

-

Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Perform gel electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualize the DNA bands under UV light and capture an image.

-

The concentration of the test compound that inhibits the conversion of relaxed to supercoiled DNA by 50% is the IC50. This can be estimated by densitometric analysis of the bands.

-

Summary and Future Directions